2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazole -

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazole

Catalog Number: EVT-4612605
CAS Number:
Molecular Formula: C16H12N4S
Molecular Weight: 292.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of the 1,2,3-triazole moiety via a click chemistry approach using a copper(I)-catalyzed azide-alkyne cycloaddition reaction. []
  • Step 2: This step often involves reacting a substituted 2-amino-benzothiazole with an appropriately functionalized 1,2,3-triazole derivative. []
Applications
  • Antimicrobial agents: Studies have explored the potential of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazole derivatives as antibacterial and antifungal agents. [, , , , ] This research aims to develop new therapeutic options for infectious diseases.
  • Anticancer agents: Researchers have investigated the cytotoxic effects of some 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazole derivatives against various cancer cell lines. [, , ] This area holds promise for developing novel cancer therapies.

3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole

Compound Description: This series of compounds share a common structural motif with the target compound: a 5-methyl-1-aryl-1H-1,2,3-triazol-4-yl unit linked to an aromatic heterocycle. Researchers synthesized and assessed the cytotoxicity of these compounds against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells, alongside normal human melanocytes (HFB4) []. Results demonstrated promising anticancer activity for compounds 4a and 6a, surpassing the efficacy of doxorubicin, a widely used anticancer drug [].

3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound class represents another series of 1,2,3-triazole derivatives synthesized and evaluated for their antibacterial properties []. These compounds were tested against four human pathogenic bacteria: Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexneri []. Some demonstrated significant antibacterial activity, particularly those with 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, and 4-dichlorophenyl moieties, rivaling the effectiveness of standard drugs like streptomycin and neomycin [].

Relevance: The 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines share the 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl substituent with the target compound, 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazole. The difference lies in the second heterocyclic portion, where these analogs feature a [, , ]triazolo[3,4-b][1,3,4]thiadiazine system instead of the 1,3-benzothiazole found in the target compound.

4-aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thione

Compound Description: This group of compounds served as intermediates in the synthesis of ω-[4-aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thio]-ω-(1H-1,2,4-triazol-1-yl)acetophenones, a series of compounds with antifungal activity [].

(1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This series of compounds were designed and synthesized as potential antitubercular agents, specifically targeting Mycobacterium tuberculosis, including multidrug-resistant strains []. These compounds were evaluated for their in vitro antitubercular activity using the resazurin microplate assay method []. Among the synthesized compounds, compound 7d exhibited promising activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis [].

6-benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This class of compounds represents a series of novel 1,2,3-triazole derivatives synthesized and evaluated for their antibacterial activity against a panel of human pathogenic bacteria, including Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexneri []. Several compounds exhibited significant antibacterial activity, with some displaying potency comparable to or exceeding that of standard drugs such as streptomycin and neomycin []. Notably, compounds containing 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, and 4-dichlorophenyl moieties showed promising results [].

(E)-2-morpholinoquinoline-3-carbaldehyde-O-((-1-phenyl-1H-1,2,3-triazol-4-yl)methyl)oxime derivatives

Compound Description: This class of compounds represents a series of novel (E)-2-morpholinoquinoline-3-carbaldehyde-O-((-1-phenyl-1H-1,2,3-triazol-4-yl)methyl)oxime derivatives synthesized via a click chemistry approach and evaluated for their anticancer activity against MCF-7, HeLa, and PC-3 cell lines []. Several compounds exhibited promising anticancer activity, with compounds 8b, 8g, and 8i demonstrating notable potency compared to the standard drug doxorubicin [].

Properties

Product Name

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazole

IUPAC Name

2-(5-methyl-1-phenyltriazol-4-yl)-1,3-benzothiazole

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C16H12N4S/c1-11-15(16-17-13-9-5-6-10-14(13)21-16)18-19-20(11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

QCTMWONXRKJBFI-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.